molecular formula C14H22N2O2S B2817585 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351630-79-9

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2817585
CAS RN: 1351630-79-9
M. Wt: 282.4
InChI Key: LWBRPWLDTNMDPK-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea, also known as CHU or CHU-211, is a chemical compound with potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study synthesized a series of flexible urea derivatives assessed for antiacetylcholinesterase activity, highlighting the importance of conformational flexibility and optimal chain length for inhibitory activity. Cyclohexyl substitutions were found to be beneficial, suggesting that aromatic residues are not a prerequisite for activity (Vidaluc et al., 1995).

Urea-Catalyzed Synthesis of Organic Compounds

Research on urea-catalyzed synthesis demonstrates the utility of urea in facilitating chemical reactions, such as the synthesis of 2,2'-arylmethylene bis derivatives under ultrasound, offering environment-friendly procedures with high yields (Ji-tai Li et al., 2012).

Mechanistic Studies of Nitrosoureas

Studies on the mechanism of action of nitrosoureas on DNA have been conducted, isolating intermediates and examining their decomposition products. These insights contribute to understanding the antitumor properties of nitrosoureas (J. Lown & S. Chauhan, 1981).

Corrosion Inhibition by Urea Derivatives

Urea derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic conditions, demonstrating the potential of these compounds in protecting metals against corrosion (B. Mistry et al., 2011).

Anticonvulsant Activity of Urea Derivatives

A study on the anticonvulsant activity of synthesized urea/thiourea derivatives showcases the potential of these compounds in the treatment of convulsions, with certain derivatives providing significant protective effects (A. Thakur et al., 2017).

properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c17-13(11-5-2-1-3-6-11)10-16-14(18)15-9-12-7-4-8-19-12/h4,7-8,11,13,17H,1-3,5-6,9-10H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBRPWLDTNMDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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